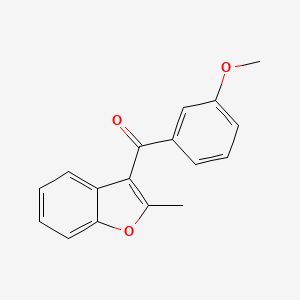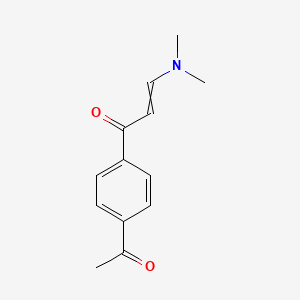![molecular formula C17H30O5Si2 B14220503 Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol CAS No. 824393-86-4](/img/structure/B14220503.png)
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is a complex organic compound that features both benzoic acid and silyl ether functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the silyl ether groups through a series of reactions. The process may involve:
Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate.
Silylation: Introducing the silyl groups using reagents such as chlorodimethylsilane in the presence of a base like triethylamine.
Hydrolysis: Converting the ester back to the acid form under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the silyl ether groups.
Reduction: Reduction reactions can be used to modify the double bond in the but-3-en-1-ol moiety.
Substitution: The silyl ether groups can be substituted with other functional groups using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug intermediate or as a protective group in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol exerts its effects involves interactions with various molecular targets. The silyl ether groups can protect reactive sites during chemical reactions, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound without the silyl ether groups.
Trimethylsilyl benzoate: Contains a silyl group but lacks the but-3-en-1-ol moiety.
Methoxybenzoic acid: Features a methoxy group but not the silyl ether functionalities.
Uniqueness
Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol is unique due to the combination of benzoic acid and silyl ether groups, which provide both stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
824393-86-4 |
|---|---|
Formule moléculaire |
C17H30O5Si2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C10H24O3Si2.C7H6O2/c1-12-14(3,4)9-10(7-8-11)15(5,6)13-2;8-7(9)6-4-2-1-3-5-6/h9,11H,7-8H2,1-6H3;1-5H,(H,8,9) |
Clé InChI |
WIFPVNMAOGBTDE-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)C=C(CCO)[Si](C)(C)OC.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)

![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)




![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
